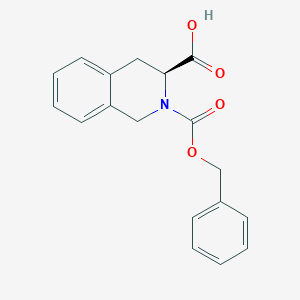

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Descripción general

Descripción

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a carbobenzoxy group and a carboxylic acid group in its structure makes it a versatile intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic synthesis. One common route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the carbobenzoxy group and the carboxylic acid functionality. Key steps may include:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Carbobenzoxy Group: This step often involves the protection of the amine group using carbobenzoxy chloride (Cbz-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine group.

Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Biological Applications

- Drug Development :

- Peptidomimetics :

- Antiviral Activity :

Synthetic Applications

- Diversity-Oriented Synthesis :

- Synthetic Pathways :

Case Study 1: Development of COMT Inhibitors

A study highlighted the synthesis of COMT inhibitors derived from this compound. These inhibitors showed promising results in preclinical trials for treating Parkinson’s disease by enhancing dopamine levels in the brain .

Case Study 2: Antiviral Agents

Research demonstrated that specific derivatives of tetrahydroisoquinoline carboxylic acids could inhibit influenza virus polymerase activity. These findings underscore the potential of this compound as a scaffold for antiviral drug development .

Data Table: Comparison of Synthetic Methods

| Synthetic Method | Yield (%) | Selectivity | Application Area |

|---|---|---|---|

| Pictet–Spengler Reaction | 85 | High | Peptidomimetics |

| Bischler–Napieralski | 90 | Moderate | Drug development |

| Diels–Alder Reaction | 75 | High | Library synthesis |

| Enyne Metathesis | 80 | High | Diversity-oriented synthesis |

Mecanismo De Acción

The mechanism of action of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carbobenzoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other tetrahydroisoquinoline derivatives, such as:

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Lacks the carbobenzoxy group, making it less versatile in synthetic applications.

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, limiting its use in reactions requiring this functionality.

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide:

Actividad Biológica

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS Number: 79261-58-8) is a compound belonging to the tetrahydroisoquinoline class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. Its structural characteristics suggest a variety of interactions with biological systems, making it a subject of interest for medicinal chemistry.

- Molecular Formula : C18H17NO4

- Molecular Weight : 311.34 g/mol

- CAS Number : 79261-58-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound induces apoptosis in various cancer cell lines. For instance, it has been shown to significantly induce apoptosis in HCT-8 colorectal cancer cells through the suppression of the NF-κB signaling pathway. The mechanism involves:

- Loss of Mitochondrial Membrane Potential : Treatment with the compound resulted in a significant decrease in mitochondrial membrane potential, a critical factor in the initiation of apoptosis.

- Caspase Activation : Increased activity of caspases (caspase-3, caspase-8, and caspase-9) was observed, indicating the activation of both intrinsic and extrinsic apoptotic pathways.

- Regulation of Apoptotic Proteins : The compound upregulated Bax (pro-apoptotic) and downregulated Bcl-2 (anti-apoptotic), further confirming its role in promoting apoptosis .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Compounds similar to tetrahydroisoquinolines have been noted for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.

Case Study 1: Apoptosis Induction in HCT-8 Cells

A study conducted by researchers demonstrated that this compound effectively induced apoptosis in HCT-8 cells at concentrations ranging from 0.5 to 4 μM. The study utilized flow cytometry and Western blot analysis to assess apoptotic markers and caspase activation levels.

| Concentration (μM) | % Apoptosis Induction | Caspase-3 Activity |

|---|---|---|

| 0.5 | 20% | 1.5-fold increase |

| 1 | 35% | 2-fold increase |

| 2 | 55% | 4-fold increase |

| 4 | 80% | 6-fold increase |

This data illustrates the dose-dependent nature of the compound's apoptotic effects.

Case Study 2: Neuroprotective Mechanism Exploration

Another investigation explored the neuroprotective effects of related tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and oxidative damage through modulation of antioxidant enzyme activities.

Propiedades

IUPAC Name |

(3S)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVQGUBCAUFBCP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79261-58-8 | |

| Record name | (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.